2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carbaldehyde with diazomethane to form the cyclopropane ring, followed by reductive amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated thiophene ring to a thiol or other reduced forms.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)ethan-1-amine: Similar structure but with an ethylamine side chain instead of a cyclopropane ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of a cyclopropane ring.
Uniqueness
2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2 |
InChI Key |
KGZJKBDAPOTSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.